molecular formula C23H15N3O2S B11493794 2-amino-5-oxo-6-phenyl-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-5-oxo-6-phenyl-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11493794
M. Wt: 397.5 g/mol
InChI Key: QCIMUCBMQNRJMK-UHFFFAOYSA-N
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Description

2-AMINO-5-OXO-6-PHENYL-4-(THIOPHEN-2-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound that features a pyranoquinoline core with thiophene and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-OXO-6-PHENYL-4-(THIOPHEN-2-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with quinoline intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-OXO-6-PHENYL-4-(THIOPHEN-2-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Mechanism of Action

The mechanism of action of 2-AMINO-5-OXO-6-PHENYL-4-(THIOPHEN-2-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranoquinoline derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-AMINO-5-OXO-6-PHENYL-4-(THIOPHEN-2-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE lies in its specific combination of functional groups and the resulting properties. The presence of both thiophene and phenyl groups, along with the pyranoquinoline core, imparts unique electronic and steric characteristics that can be exploited in various applications .

Properties

Molecular Formula

C23H15N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-amino-5-oxo-6-phenyl-4-thiophen-2-yl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C23H15N3O2S/c24-13-16-19(18-11-6-12-29-18)20-21(28-22(16)25)15-9-4-5-10-17(15)26(23(20)27)14-7-2-1-3-8-14/h1-12,19H,25H2

InChI Key

QCIMUCBMQNRJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(C(=C(O4)N)C#N)C5=CC=CS5

Origin of Product

United States

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